Pyridazine (1,2-diazine) represents a privileged scaffold in medicinal chemistry due to its distinctive physicochemical properties, which include a high dipole moment (~4.22 D), moderate hydrogen-bond acceptor capacity (pKBHX = 1.65), and low basicity (pKa ≈ 2.0) [6]. These characteristics enable unique drug-target interactions through dipole-dipole forces and π-π stacking, while simultaneously improving aqueous solubility compared to phenyl or pyridine analogs [6]. Historically underexploited, pyridazine derivatives have gained prominence with FDA approvals like the gonadotropin-releasing hormone antagonist relugolix (2020) and the TYK2 inhibitor deucravacitinib (2022), both featuring 3-aminopyridazine cores [6]. The scaffold’s versatility is evidenced by its presence across diverse therapeutic agents:
Table 1: Comparative Physicochemical Properties of Bioisosteric Heterocycles [6]
Heterocycle | Dipole Moment (D) | cLogP | Topological PSA (Ų) | pKa |
---|---|---|---|---|
Pyridazine | 4.22 | -0.51 | 25.8 | 2.0 |
Benzene | 0.00 | 2.18 | 0.0 | -24.3 |
Pyridine | 2.22 | 0.84 | 12.9 | 5.2 |
Pyrimidine | 2.33 | 0.26 | 25.8 | 0.93 |
1,3,4-Thiadiazole | Not Available | 0.01 | 41.6 | -1.2 |
The strategic incorporation of fluorine and methylthio groups enhances molecular properties critical for drug efficacy. Fluorine’s strong electron-withdrawing effect (-I effect) and moderate hydrogen-bond acceptor capacity significantly modulate adjacent chemistry:
The methylthio (-SCH₃) group contributes:
Table 2: Electronic and Steric Contributions of Key Substituents [4] [6]
Substituent | Hammett σₚ | Taft Es | cLogP Contribution | Key Biological Roles |
---|---|---|---|---|
Fluorine (F) | +0.06 | -0.46 | +0.14 | Metabolic stability, H-bond acceptor, dipole modulation |
Methylthio (SCH₃) | -0.04 | -0.27 | +0.61 | Hydrophobic binding, electron donation, metabolic handle |
Disubstituted pyridazines have evolved as indispensable scaffolds in oncology, particularly targeting kinase signaling cascades. The 4,6-disubstituted pyridazine ponatinib exemplifies this, inhibiting BCR-ABL tyrosine kinase in treatment-resistant leukemia [6]. Similarly, phthalazinone-based PARP inhibitors (olaparib, talazoparib) exploit the pyridazine core’s ability to chelate catalytic zinc ions via N1 and C2 substituents [5] [6]. The rise of 3-Fluoro-6-(methylthio)pyridazine aligns with key trends:
Table 3: Milestones in Disubstituted Pyridazine Drug Development [1] [3] [5]
Year | Compound | Substitution Pattern | Therapeutic Target | Indication |
---|---|---|---|---|
1953 | Hydralazine | 1-Hydrazinophthalazine | Vasodilator | Hypertension |
2012 | Ponatinib | Imidazo[1,5-b]pyridazine | BCR-ABL, FLT3, KIT | CML/ALL |
2014 | Olaparib | 4-Phthalazinone | PARP-1/2/3 | Ovarian cancer |
2020 | Relugolix | 3-Amino-5-arylpyridazine | GnRH receptor | Prostate cancer |
2022 | Deucravacitinib | 3-Aminopyridazine | TYK2 pseudokinase domain | Psoriasis |
Compounds Cited in Text: relugolix, deucravacitinib, ponatinib, olaparib, talazoparib, pyridazomycin, minaprine, hydralazine, fenpyroximate
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: